Lower First Oxidation Potential Versus Osmocene Confers Stronger Electron Donor Capability
Decamethylosmocene (Cp*₂Os) undergoes a reversible one‑electron oxidation at a half‑wave potential of +0.27 V vs SCE in acetonitrile [1]. In contrast, the parent osmocene (Cp₂Os) exhibits an irreversible oxidation at an anodic peak potential of +0.48 V vs SCE under comparable conditions, corresponding to a thermodynamic half‑wave potential of approximately +0.45 V vs SCE [2]. The 0.21 V cathodic shift unambiguously identifies decamethylosmocene as a substantially stronger electron donor, a consequence of the electron‑donating methyl substituents raising the energy of the osmium‑centered HOMO.
| Evidence Dimension | First oxidation potential (Os(II)/Os(III)) |
|---|---|
| Target Compound Data | E₁/₂ = +0.27 V vs SCE (reversible) |
| Comparator Or Baseline | Osmocene (Cp₂Os): Eₚₐ ≈ +0.48 V vs SCE; E₁/₂ ≈ +0.45 V vs SCE (irreversible) |
| Quantified Difference | ΔE₁/₂ ≈ −0.18 V to −0.21 V (easier oxidation) |
| Conditions | Acetonitrile / 0.1 M supporting electrolyte; Pt working electrode vs SCE |
Why This Matters
A 0.2 V lower oxidation potential translates to a >10³‑fold increase in equilibrium constant for single‑electron transfer reactions, enabling decamethylosmocene to function as a potent reductant in applications where osmocene would be ineffective.
- [1] O'Hare, D.; Green, J.C.; Chadwick, T.P.; Miller, J.S. Decamethylosmocene and Decamethylosmocenium: UV and X-ray Photoelectron, Magnetic, and Electronic Studies. Organometallics 1988, 7, 1335‑1342. doi:10.1021/om00096a015. View Source
- [2] Little, W.F.; Eisenthal, D. Chronopotentiometric Studies on the Oxidation of Ferrocene, Ruthenocene, Osmocene and Some of their Derivatives. J. Am. Chem. Soc. 1960, 82, 4934‑4935. doi:10.1021/ja01507a011. View Source
